![molecular formula C17H10ClN3O2 B3010861 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1081114-43-3](/img/structure/B3010861.png)
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound with potential applications in scientific research. It is a member of the oxadiazole family of compounds that have been extensively studied for their biological activities.
Scientific Research Applications
Synthesis and Characterization
Research on compounds related to 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one includes studies on their synthesis, molecular structure, and spectroscopic characterization. For instance, compounds with similar structures have been synthesized and characterized through techniques like FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. These studies aim to understand the compound's molecular structure and electronic properties, which are crucial for its potential applications in various fields, including pharmaceuticals and materials science (Wazzan, Al-Qurashi, & Faidallah, 2016).
Anticancer Potential
There is significant interest in the anticancer potential of quinoline–indole–oxadiazole hybrids, which are considered for their in vitro cytotoxic potential. For example, some derivatives have shown promise in targeting breast adenocarcinoma cells, suggesting that similar compounds like 3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one could have applications in cancer drug development (Kamath, Sunil, & Ajees, 2016).
Molecular Spectroscopy and Computational Studies
Studies also involve detailed molecular spectroscopy and computational analyses to predict properties like NLO (Non-Linear Optical) behavior, charge distributions, and electronic interactions. Such research provides insights into the compound's potential for applications in designing materials with specific electronic or optical properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Potential as Corrosion Inhibitors
Research into similar structures has explored their effectiveness as corrosion inhibitors, suggesting potential industrial applications where these compounds can protect metals against corrosion, thus extending their lifespan and reducing maintenance costs (Saraswat & Yadav, 2020).
Biological Activities
The synthesis and biological evaluation of new derivatives have been a focus area, with studies on their antimicrobial and mosquito larvicidal activities. This research indicates the potential of these compounds in developing new antimicrobial agents or insecticides, contributing to public health and agriculture (Rajanarendar et al., 2010).
properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-11-5-3-4-10(8-11)16-20-17(23-21-16)13-9-19-14-7-2-1-6-12(14)15(13)22/h1-9H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZMCZVAHMCHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.